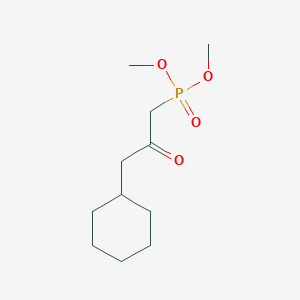

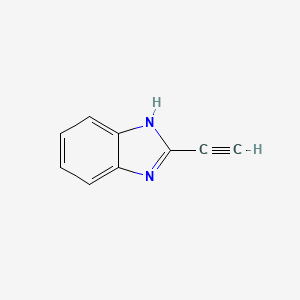

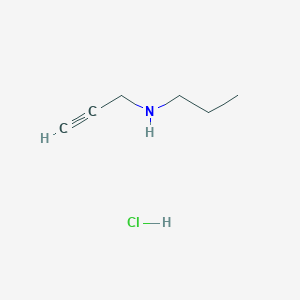

2-乙炔基-1H-苯并咪唑

描述

2-Ethynyl-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are important heterocyclic compounds with a wide range of therapeutic applications .

Synthesis Analysis

Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild conditions . The structure of all obtained compounds can be identified by FTIR, NMR, and HRMS .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The structure of benzimidazole is nearly planar and the hydrogen bonds and a π-π stacking interaction are present in the crystal .Chemical Reactions Analysis

Benzimidazole derivatives exert anti-inflammatory effects mainly by interacting with transient receptor potential vanilloid-1, cannabinoid receptors, bradykinin receptors, specific cytokines, 5-lipoxygenase activating protein, and cyclooxygenase . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) on the phenyl group at 2-position of benzimidazole ring decreased the ability of inhibition of synthesized benzimidazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be evaluated using various techniques such as UV absorption, fluorescence, and circular dichroism spectroscopy .科学研究应用

Anticancer Activity

Benzimidazoles, including 2-Ethynyl-1H-benzimidazole, have been investigated for their anticancer potential. Researchers have synthesized various benzimidazole derivatives and evaluated their effects on cancer cell lines. For instance, a study reported the synthesis of 2-phenylbenzimidazoles, highlighting the impact of substituent groups on their bioactivity against lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells . Notably, the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold and electron-donating groups (such as OH, OMe, –NMe2, –O–CH2–C6H5) significantly influenced anticancer activity. Conversely, electron-withdrawing groups (e.g., –NO2, –CF3) reduced inhibition.

Antioxidant Properties

2-Ethynyl-1H-benzimidazole belongs to the broader class of benzimidazoles, which exhibit antioxidant activity. While specific studies on this compound are limited, related benzimidazoles have demonstrated antioxidant potential. These compounds play a crucial role in scavenging free radicals and protecting cells from oxidative stress .

Imidazole Synthesis

Imidazoles, structurally related to benzimidazoles, are essential components in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles have highlighted their significance in everyday applications . Although not directly focused on 2-Ethynyl-1H-benzimidazole, understanding its synthesis contributes to broader research in this field.

CB1 Receptor Binding Affinity

In a separate study, N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives were synthesized and assessed for human CB1 receptor binding affinity. While this investigation did not specifically target 2-Ethynyl-1H-benzimidazole, it underscores the importance of benzimidazole derivatives in pharmacological research .

作用机制

Target of Action

2-Ethynyl-1H-benzimidazole, like other benzimidazole derivatives, is believed to interact with various molecular targets. The primary targets are often enzymes or receptors involved in critical biological processes .

Mode of Action

The mode of action of 2-Ethynyl-1H-benzimidazole is likely to involve binding to its target, leading to modulation of the target’s activity. This can result in changes to cellular processes, such as cell proliferation or apoptosis

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways. For instance, some benzimidazole compounds have been shown to inhibit tubulin polymerization, affecting cell division and potentially leading to cell death . .

Pharmacokinetics

Benzimidazole derivatives are generally known for their good bioavailability .

Result of Action

The molecular and cellular effects of 2-Ethynyl-1H-benzimidazole are likely to depend on its mode of action and the specific biochemical pathways it affects. For instance, if 2-Ethynyl-1H-benzimidazole inhibits an enzyme critical for cell proliferation, the result might be cell cycle arrest or apoptosis .

未来方向

Benzimidazole derivatives are targets of modern-day drug discovery efforts. A new series of novel 1 H -benzo [ d ]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents . These compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

属性

IUPAC Name |

2-ethynyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADUAJGZJLOLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC2=CC=CC=C2N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B3270611.png)

![N-[(1-oxidopyridin-1-ium-2-yl)methyl]acetamide](/img/structure/B3270640.png)

![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)

![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)

![N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3270691.png)